N,N-二甲基-d6-甘氨酸盐酸盐

描述

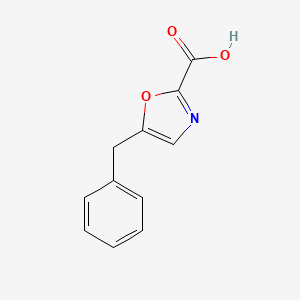

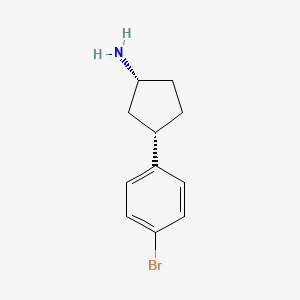

“N,N-Dimethyl-d6-glycine hydrochloride” is a labeled analogue of N,N-Dimethylglycine . It is also known as N-Methylsarcosine-dimethyl-d6 hydrochloride . It has a molecular weight of 145.62 g/mol . It is found naturally in plant and animal cells and in certain foods such as beans, cereal grains, and liver .

Synthesis Analysis

“N,N-Dimethyl-d6-glycine hydrochloride” may be prepared by the alkylation of glycine via the Eschweiler–Clarke reaction . In this reaction, glycine is treated with aqueous formaldehyde in formic acid that serves as both solvent and reductant. Hydrochloric acid is added thereafter to give the hydrochloride salt .

Molecular Structure Analysis

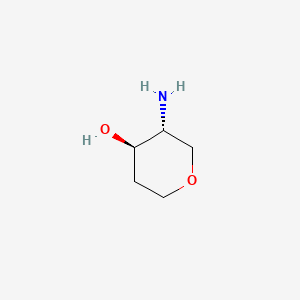

The molecular formula of “N,N-Dimethyl-d6-glycine hydrochloride” is C4H10ClNO2 . The InChI representation is InChI=1S/C4H9NO2.ClH/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);1H/i1D3,2D3; . The canonical SMILES representation is CN(C)CC(=O)O.Cl and the isomeric SMILES representation is [2H]C([2H])([2H])N(CC(=O)O)C([2H])([2H])[2H].Cl .

Chemical Reactions Analysis

“N,N-Dimethyl-d6-glycine hydrochloride” is used as a substrate to identify, differentiate, and characterize amino acid methyltransferase .

Physical And Chemical Properties Analysis

“N,N-Dimethyl-d6-glycine hydrochloride” is a solid substance . It has a boiling point of 190-192 °C (lit.) . The assay is 98% (CP) .

科学研究应用

Stable Isotope Labeling

N,N-Dimethyl-d6-glycine hydrochloride: is used in stable isotope labeling, which is crucial for tracing the metabolic pathways of glycine in biological systems . The deuterium-labeled compound allows researchers to track the molecule without altering its normal biological function.

Biomarker in COPD

The compound has potential use as a biomarker for protein degradation in patients with Chronic Obstructive Pulmonary Disease (COPD). Its presence and quantity can indicate the extent of disease progression .

Amino Acid Methyltransferase Characterization

Researchers utilize N,N-Dimethyl-d6-glycine hydrochloride to identify, differentiate, and characterize amino acid methyltransferase enzymes. These enzymes are responsible for the methylation of amino acids, a critical process in epigenetic regulation .

Nutritional Supplement Research

The non-deuterated form of the compound, N,N-Dimethylglycine, has been studied as a nutritional supplement. It’s known to influence the immune response, boost physical and mental performance, and enhance cardiovascular function. The deuterated version could be used to understand the metabolic pathways of its non-deuterated counterpart .

Immunomodulation

In veterinary science, N,N-Dimethylglycine has shown promise as an immunomodulator. The deuterated form could be used in similar studies to further understand its role in modulating the immune system .

Metabolic Enhancer

The compound is referred to as a “metabolic enhancer” due to its ability to improve cellular metabolism and enhance oxygen utilization. This application is significant in research aimed at improving metabolic efficiency in various conditions .

Athletic Performance Enhancement

While its primary use is not in performance enhancement, the base compound, N,N-Dimethylglycine, has been utilized as an athletic performance enhancer. The deuterated form could help in studying its effects on metabolism during physical exertion .

Autism, Epilepsy, and Mitochondrial Disease Treatment

N,N-Dimethylglycine has been used in treatments for autism, epilepsy, or mitochondrial disease. The deuterated form, N,N-Dimethyl-d6-glycine hydrochloride , could be instrumental in research for these applications, providing insights into the efficacy and mechanisms of action .

作用机制

Target of Action

N,N-Dimethyl-d6-glycine hydrochloride, also known as N,N-DIMETHYL-D6-GLYCINE HCL, is a derivative of the amino acid glycine . It is used as a substrate to identify, differentiate, and characterize amino acid methyltransferase(s) .

Mode of Action

It is known that it interacts with its targets, primarily enzymes involved in the methylation process . The compound’s interaction with these targets leads to changes in the methylation status of various substrates, influencing their function.

Biochemical Pathways

N,N-Dimethyl-d6-glycine hydrochloride is involved in the choline-to-glycine metabolism pathway . It acts as an intermediate metabolite in this pathway. The downstream effects of this pathway include the production of various metabolites essential for cellular functions.

Pharmacokinetics

Given its solubility in dmso and pbs , it can be inferred that it has good bioavailability

Result of Action

The molecular and cellular effects of N,N-Dimethyl-d6-glycine hydrochloride’s action are diverse, given its role as a methyl donor. It has been utilized as an athletic performance enhancer, immunostimulant, and a treatment for autism, epilepsy, or mitochondrial disease .

Action Environment

The action, efficacy, and stability of N,N-Dimethyl-d6-glycine hydrochloride can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored below +30°C

安全和危害

未来方向

属性

IUPAC Name |

2-[bis(trideuteriomethyl)amino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKASAVXZZLJTNX-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(=O)O)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745724 | |

| Record name | N,N-Bis[(~2~H_3_)methyl]glycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-d6-glycine hydrochloride | |

CAS RN |

347840-03-3 | |

| Record name | N,N-Bis[(~2~H_3_)methyl]glycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 347840-03-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-[1-(Chloromethyl)propyl]benzene](/img/structure/B568936.png)

![N-[6-[[(1S)-5,12-Dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B568939.png)